

tetraniliprole foliar spray application techniques

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Compound Focus: Tetraniliprole

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Application Parameters and Efficacy

The table below summarizes key application details for **tetraniliprole** from recent scientific studies and regulatory information.

Aspect	Details	Source / Context
Target Pests	Lepidopteran, Coleopteran, Dipteran pests (e.g., Tomato pinworm <i>Tuta absoluta</i> , corn rootworm, flea beetles, cutworms)	[1] [2] [3]
Example Crops	Fruiting vegetables (tomato, okra), pome fruit, stone fruit, corn, potatoes, tobacco, leafy vegetables.	[2] [4] [3]
Mode of Action	Ryanodine receptor modulator; ingestion activity disrupts calcium ion balance, leading to paralysis and death.	[1] [4] [3]
Toxicity (LC50)	0.029 mg/L against 3rd-instar <i>Tuta absoluta</i> larvae.	[5] [6]
Sublethal Concentrations	LC10: ~0.0078 mg/L ; LC30: ~0.0156 mg/L (for transgenerational studies on <i>T. absoluta</i>).	[5] [6]

Aspect	Details	Source / Context
Resistance Development	20.8-fold resistance in <i>T. absoluta</i> after 8 generations of selection.	[1]
Recommended Field Dose (Example)	120 g a.i./L (in a mixture with Spirotetramat 240 g/L SC) for pest control in okra.	[4]

Experimental Protocols for Research

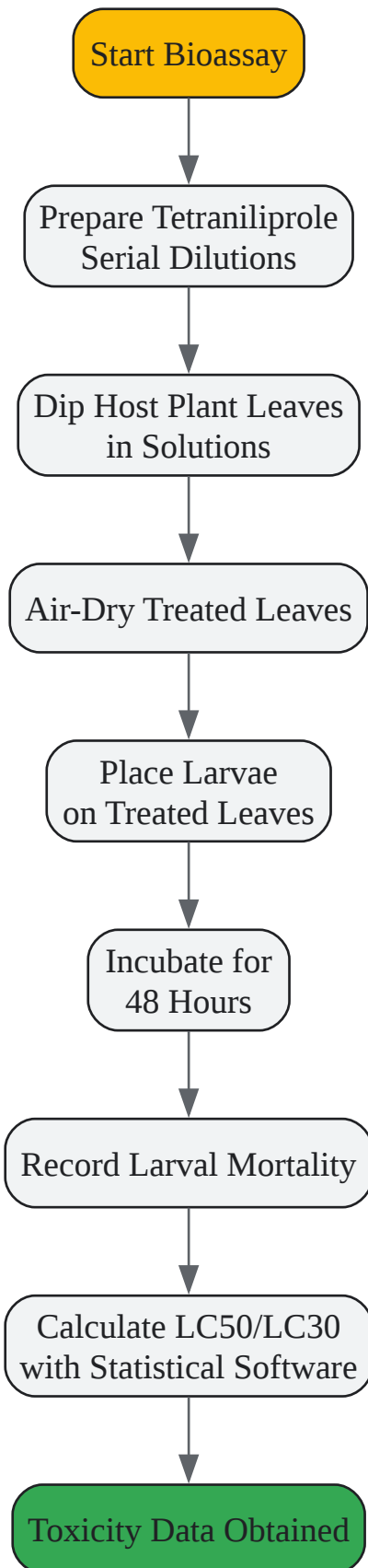
The following methodologies are adapted from recent studies investigating the effects of **tetraniliprole** on insect pests.

Leaf-Dip Bioassay for Toxicity Assessment

This protocol is used to determine the baseline toxicity (e.g., LC50) of **tetraniliprole** against a target pest [5] [6].

- **Solution Preparation:** Prepare a stock solution of technical grade (95% purity) **tetraniliprole** in analytical-grade acetone. Create a series of serial dilutions (e.g., from 0.0078 mg/L to 0.5 mg/L) using distilled water containing 0.05% Triton X-100 as a surfactant. A control treatment of distilled water with 0.05% Triton X-100 only must be included.
- **Leaf Treatment:** Harvest fresh, healthy leaves from the host plant (e.g., tomato). Immerse individual leaves in the prepared insecticide solutions for 15 seconds, then air-dry at room temperature for 1-2 hours.
- **Experimental Setup:** Place the treated leaves in Petri dishes (e.g., 9 cm diameter) lined with moistened filter paper to maintain turgor. For each replication, carefully transfer a specific number of test insects (e.g., 20 third-instar larvae) onto the treated leaves.
- **Data Collection and Analysis:** Record mortality after a set period (e.g., 48 hours). Larvae that do not respond to gentle probing with a fine brush are considered dead. Use statistical software (e.g., PoloPlus) to analyze the dose-mortality data and calculate LC values.

The workflow for this bioassay can be visualized as follows:



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Assessing Sublethal and Transgenerational Effects

This protocol evaluates the long-term and cross-generational impacts of sublethal **tetraniliprole** exposure [5] [6].

- **Generation of Treated Cohorts (F0):** Using the LC10 and LC30 values determined from bioassays, expose a cohort of insects (e.g., third-instar larvae) following the leaf-dip bioassay protocol. A control group exposed to surfactant-only solution is essential.
- **Life Table Construction:** After 72 hours of exposure, individually transfer surviving larvae to fresh, untreated host plant leaves. Monitor them daily until adulthood to record:
 - **Developmental Parameters:** Larval and pupal duration, survival rate.
 - **Reproductive Parameters:** Adult longevity, fecundity (number of eggs laid), egg viability.
- **Progeny Tracking (F1 & F2):** Collect eggs from the F0 generation to establish the F1 generation. Rear the F1 generation without any insecticide exposure and repeat the life table studies. This process is repeated for the F2 generation to observe transgenerational effects.
- **Gene Expression Analysis:** Use RT-qPCR to analyze the expression of key genes related to:
 - **Detoxification:** Cytochrome P450 genes (e.g., *CYP4M116*, *CYP6AW1*).
 - **Reproduction and Development:** Vitellogenin (*Vg*), vitellogenin receptor (*VgR*), juvenile hormone-binding protein (*JHBP*).

Critical Considerations for Application

- **Transgenerational Hormesis Risk:** Sublethal exposure (LC10) can cause negative effects in the directly exposed generation (F0) but may **promote faster development and increase population growth** in the subsequent unexposed generations (F1, F2). This hormetic effect poses a risk of unintended pest resurgence [5] [6].
- **Resistance Management:** **Tetraniliprole** resistance is linked to the overexpression of cytochrome P450 detoxification genes (e.g., *CYP405D1*, *CYP6AB269*) [1]. Integrating **tetraniliprole** with insecticides having different modes of action is crucial for resistance management.
- **Ecological and Regulatory Safety:**
 - The U.S. EPA has identified potential ecological risks and mandates **spray buffers** (50-foot for aerial, 25-foot for ground applications) and application timing restrictions on certain crops to protect honey bees [2].
 - From an environmental fate perspective, **tetraniliprole** is classified as **persistent** in the field (DT₅₀ field = 165 days) [3].
- **Pre-Harvest Interval (PHI) and Residues:** A study on okra using a **tetraniliprole** combination product suggested a 1-day waiting period to ensure residues fall below the maximum residue limit (MRL) [4].

Pathways for Further Research

To complete the application notes, the following areas require further technical investigation:

- **Foliar Spray Calibration:** Specific details on water volume per hectare, nozzle type, spray pressure, and droplet size for different crop canopies.
- **Adjuvant Compatibility:** Interaction and efficacy with various non-ionic surfactants, stickers, or spreaders.
- **Environmental Interaction:** Detailed studies on degradation under various soil, sunlight, and rainfall conditions.

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